Spiro[2.7]decan-4-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.7]decan-4-one typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. One common method includes the use of 1,3-dihalides or dilithio reagents to achieve the desired spiro structure . Additionally, cyclopropanation reactions with cyclic carbenoids have been demonstrated to generate spirocycles containing a cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.7]decan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Spiro[2.7]decan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Spirocyclic compounds, including this compound, are investigated for their potential therapeutic properties.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which Spiro[2.7]decan-4-one exerts its effects involves interactions with molecular targets and pathways. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a different ring size.
Spiropentadiene: A highly strained spiro compound with unique reactivity.
Spiro[4.5]decan-7-ol: A spiro compound with an alcohol functional group.
Uniqueness
Spiro[2.7]decan-4-one is unique due to its specific ring size and the presence of a ketone functional group. This combination of features gives it distinct chemical and physical properties compared to other spirocyclic compounds .
Properties
IUPAC Name |
spiro[2.7]decan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-3-1-2-4-6-10(9)7-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETZKAVEKAPJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC2)C(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538930 | |
Record name | Spiro[2.7]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-61-5 | |
Record name | Spiro[2.7]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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